Technical Guide: Physical Properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone
Technical Guide: Physical Properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is an aromatic ketone of interest in medicinal chemistry and synthetic organic chemistry. As a substituted acetophenone, its chemical structure, featuring a hydroxyl group ortho to the acetyl moiety and a trifluoromethoxy group para to the hydroxyl group, imparts specific physical and chemical properties that are critical for its application in drug design and as a synthetic intermediate. This document provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates a key synthetic pathway.
Physical and Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone | N/A |
| Synonyms | 2-Acetyl-4-(trifluoromethoxy)phenol | [1] |
| CAS Number | 146575-64-6 | [1][2] |
| Molecular Formula | C₉H₇F₃O₃ | [2] |
| Molecular Weight | 220.15 g/mol | [2] |
| Melting Point | 30 °C | [2] |
| Boiling Point | Data not available | N/A |
| Density | Data not available | [3] |
| Solubility | Data not available | N/A |
Experimental Protocols
The following sections detail standardized laboratory protocols for the determination of key physical properties and for the structural characterization of solid organic compounds like 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone.
Melting Point Determination
The melting point is a fundamental physical property used to determine the purity of a crystalline solid.[4]
Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The melting point range is the temperature interval from the first appearance of liquid (onset of melting) to the complete liquefaction of the sample.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)[4]
-
Thermometer or digital temperature probe[5]
-
Mortar and pestle or spatula for sample preparation
Procedure:
-
Sample Preparation: Place a small amount of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone on a clean, dry surface. Crush the solid into a fine powder. Dip the open end of a capillary tube into the powder and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[4][5][6]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. Then, allow the apparatus to cool and perform a second measurement with a fresh sample.
-
Measurement: When the temperature is approximately 10-15°C below the expected melting point, slow the heating rate to 1-2°C per minute.[6]
-
Observation: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts.[5][6]
-
Reporting: The melting point is reported as the range T₁ - T₂.
Spectroscopic Characterization
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR would confirm the presence and connectivity of hydrogen atoms on the aromatic ring and the acetyl group, while ¹³C NMR would identify all unique carbon environments.[7][8]
Procedure (General):
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Analysis: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Interpretation:
-
¹H NMR: Expect a singlet for the methyl protons (-COCH₃) around δ 2.5-2.6 ppm. The aromatic protons should appear as multiplets in the δ 6.8-8.0 ppm region. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[8][9]
-
¹³C NMR: Expect distinct signals for the methyl carbon, the carbonyl carbon (downfield, ~197-204 ppm), and the aromatic carbons, including those bonded to the hydroxyl and trifluoromethoxy groups.[7][10]
-
Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[11]
Procedure (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[12]
-
Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum.
-
Data Interpretation: Key expected absorption bands include:
-
A broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹).
-
Aromatic C-H stretches (~3000-3100 cm⁻¹).[11]
-
A strong C=O stretch for the ketone group (~1650-1680 cm⁻¹), with the wavenumber lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[11]
-
C-O and C-F stretches associated with the trifluoromethoxy group.
-
Aromatic C=C ring stretching vibrations (~1450-1600 cm⁻¹).[11]
-
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[14][15]
Procedure (General, using Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[16]
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Analysis: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]
-
Data Interpretation:
-
The molecular ion peak [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) should be observed, confirming the molecular weight of 220.15 g/mol .
-
Fragmentation patterns can provide structural clues. For instance, loss of the acetyl group is a common fragmentation pathway for acetophenones.
-
Synthetic Pathway Visualization
2'-Hydroxy-5'-(trifluoromethoxy)acetophenone can be synthesized via the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[17][18][19] The regioselectivity (ortho vs. para substitution) is often temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer, which is the desired product in this case.[17][18]
References
- 1. 146575-64-6 Cas No. | 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone | Apollo [store.apolloscientific.co.uk]
- 2. stenutz.eu [stenutz.eu]
- 3. chem-tools.com [chem-tools.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. scribd.com [scribd.com]
- 8. app.studyraid.com [app.studyraid.com]
- 9. scribd.com [scribd.com]
- 10. 2'-Hydroxyacetophenone | C8H8O2 | CID 8375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. app.studyraid.com [app.studyraid.com]
- 12. agilent.com [agilent.com]
- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. byjus.com [byjus.com]
- 18. pharmdguru.com [pharmdguru.com]
- 19. benchchem.com [benchchem.com]

